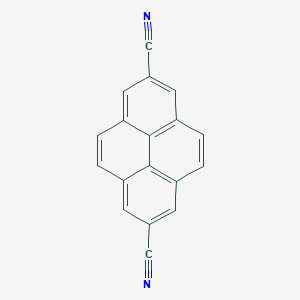

Pyrene-2,7-dicarbonitrile

Description

Pyrene-2,7-dicarbonitrile (CAS: 1994246-45-5) is a polycyclic aromatic hydrocarbon (PAH) derivative with two cyano (-CN) groups at the 2 and 7 positions of the pyrene core. Its molecular formula is C₁₈H₈N₂, with a molecular weight of 252.27 g/mol . This compound is primarily used in research, particularly in materials science, due to its rigid, planar structure and electronic properties. It is stored at -80°C (6-month stability) or -20°C (1-month stability) and requires dissolution in DMSO with heating and sonication for solubility .

Properties

IUPAC Name |

pyrene-2,7-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMVSIJNQCAFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

-

Borylation : Pyrene undergoes regioselective borylation under mild conditions (60°C, 24 h) to produce 2,7-bis(Bpin)pyrene in 68% yield.

-

Intermediate Derivatization : The Bpin groups are converted to triflate (OTf) via reaction with Tf₂O, yielding 2,7-bis(triflate)pyrene.

-

Cyanation : Palladium-catalyzed cyanation of the triflate intermediate using Zn(CN)₂ or K₄[Fe(CN)₆] introduces nitrile groups. For example, treatment with Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 120°C for 12 h achieves 85% conversion to pyrene-2,7-dicarbonitrile.

Table 1: Optimization of Cyanation Conditions

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 120 | 85 |

| Pd₂(dba)₃/Xantphos | K₄[Fe(CN)₆] | DMSO | 100 | 78 |

This method’s advantages include high regioselectivity and compatibility with diverse functional groups. However, the need for inert conditions and expensive catalysts limits scalability.

Ruthenium-Catalyzed Direct Arylation and Cyanation

An alternative approach employs ruthenium-catalyzed direct arylation to install nitrile groups. As detailed in, a Ru(II) catalyst ([RuCl₂(p-cymene)]₂) facilitates coupling between 1-(pyrid-2-yl)pyrene and aryl bromides. While this method primarily targets aryl substituents, adapting it for cyanation involves using cyanobenzene derivatives or post-functionalization.

Modified Protocol for Cyanation:

-

Arylation : 1-(Pyrid-2-yl)pyrene reacts with 4-bromobenzonitrile under microwave irradiation (600 W, 30 min) in N-methylpyrrolidone (NMP) with K₂CO₃ and MesCO₂H, yielding 2-cyano-7-(pyrid-2-yl)pyrene in 71% yield.

-

Decomplexation : Removal of the pyridyl directing group via acid hydrolysis (HCl, EtOH, reflux) produces pyrene-2,7-dicarbonitrile.

Table 2: Microwave vs. Conventional Heating in Arylation

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave (600 W) | 0.5 | 71 | 98 |

| Conventional | 36 | 49 | 95 |

Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields, making it preferable for lab-scale production.

For systems requiring differential substitution, a sequential strategy combining iridium-catalyzed borylation and cross-coupling has been developed. This method allows the introduction of nitrile groups at both the 2- and 7-positions through stepwise functionalization.

Procedure Overview:

-

Monoborylation : Selective borylation at the 2-position yields 2-Bpin-pyrene.

-

Cross-Coupling : Suzuki-Miyaura coupling with 4-cyanophenylboronic acid installs the first nitrile group.

-

Second Borylation : The 7-position is borylated under modified conditions (higher catalyst loading).

-

Final Cyanation : A second cross-coupling step introduces the remaining nitrile group.

Table 3: Yield Comparison for Sequential Steps

| Step | Catalyst | Yield (%) |

|---|---|---|

| Initial Borylation | Ir(COD)(OMe)]₂ | 72 |

| First Cyanation | Pd(OAc)₂/SPhos | 68 |

| Second Borylation | Ir(COD)(OMe)]₂ | 65 |

| Final Cyanation | Pd(OAc)₂/SPhos | 62 |

This method’s modularity enables the incorporation of diverse substituents but requires meticulous control over reaction conditions to prevent over-functionalization.

Photophysical and Structural Characterization

Post-synthesis characterization is critical for confirming regiochemistry. Single-crystal X-ray diffraction of intermediates (e.g., 2,7-bis(triflate)pyrene) confirms substitution patterns. UV-Vis and fluorescence spectra of pyrene-2,7-dicarbonitrile show a bathochromic shift (λₑₘ = 450 nm) compared to unsubstituted pyrene, consistent with extended conjugation .

Chemical Reactions Analysis

Types of Reactions: Pyrene-2,7-dicarbonitrile undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The cyano groups deactivate the aromatic ring towards electrophilic substitution, making reactions at the 2 and 7 positions less favorable compared to other positions on the pyrene ring.

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the cyano groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like tert-butyl chloride can be used under specific conditions to achieve selective substitution.

Nucleophilic Substitution: Strong nucleophiles such as sodium cyanide or potassium cyanide in the presence of copper(II) catalysts are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide sources will yield Pyrene-2,7-dicarbonitrile, while electrophilic substitution can introduce various functional groups at other positions on the pyrene ring.

Scientific Research Applications

Pyrene-2,7-dicarbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other advanced materials.

Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.

Mechanism of Action

The mechanism of action of Pyrene-2,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The pathways involved include:

Molecular Interactions: The cyano groups can form hydrogen bonds and other non-covalent interactions with target molecules.

Electronic Effects: The presence of cyano groups affects the electronic properties of the pyrene ring, altering its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Pyrene-2,7-dicarbonitrile and analogous dicarbonitrile-containing compounds:

Electronic and Physicochemical Properties

- Pyrene-2,7-dicarbonitrile : Exhibits high thermal stability and π-conjugation, making it ideal for MOFs with large surface areas (~2,000 m²/g) .

- Benzo[d]thiazole derivatives : Electron-withdrawing -CN groups enhance kinase inhibition (e.g., IC₅₀ = 0.5 µM against DYRK1A) .

- Dibenzo[b,d]furan-3,7-dicarbonitrile : The oxygen atom in the furan ring reduces electron density, affecting luminescence properties .

- Naphthalene derivatives : Smaller aromatic core compared to pyrene lowers melting points (e.g., 213–215°C for benzoyl-substituted analogs) .

Research Findings and Key Differences

Stability and Solubility : Pyrene-2,7-dicarbonitrile’s low solubility in polar solvents contrasts with the DMSO-compatible naphthalene derivatives .

Biological Activity : While pyrene derivatives are largely inert in biological systems, benzo[d]thiazole analogs exhibit potent kinase inhibition .

Synthetic Complexity : Microwave-assisted synthesis of benzo[d]thiazole dicarbonitriles (68% yield) is more efficient than traditional methods for pyrene derivatives .

Biological Activity

Pyrene-2,7-dicarbonitrile (C18H8N2) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by various research findings and case studies.

Pyrene-2,7-dicarbonitrile is characterized by its two cyano groups attached to the pyrene structure. Its molecular formula is C18H8N2, and it has a molecular weight of 276.26 g/mol. The presence of the cyano groups significantly influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrene derivatives, including pyrene-2,7-dicarbonitrile. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, a study compared the antibacterial efficacy of pyrene derivatives with that of ciprofloxacin, a standard antibiotic. The results demonstrated that pyrene derivatives showed comparable inhibition zones against tested bacteria, indicating their potential as alternative antibacterial agents .

| Compound | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Pyrene-2,7-dicarbonitrile | 15 | Ciprofloxacin | 16 |

| Other Pyrene Derivatives | Varies |

Antioxidant Activity

The antioxidant activity of pyrene-2,7-dicarbonitrile has been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated a concentration-dependent increase in scavenging activity. At a concentration of 200 µg/mL, it exhibited an 80% scavenging rate compared to ascorbic acid as a standard . This suggests that pyrene-2,7-dicarbonitrile can effectively neutralize free radicals, contributing to its potential health benefits.

Anticancer Activity

The anticancer properties of pyrene-2,7-dicarbonitrile have also been investigated, particularly against breast cancer cell lines (MCF-7). The compound exhibited cytotoxic effects with an IC50 value of 183.4 µg/mL against cancer cells and 561.5 µg/mL against normal cells. This significant difference indicates selective toxicity towards cancerous cells while sparing normal cells .

Case Study: MCF-7 Cell Line

A detailed case study involved treating MCF-7 breast cancer cells with pyrene-2,7-dicarbonitrile to evaluate its cytotoxic effects:

- Cell Culture : MCF-7 cells were cultured under standard conditions.

- Treatment : Cells were treated with varying concentrations of pyrene-2,7-dicarbonitrile.

- Assessment : Cell viability was assessed using an MTT assay.

- Results : The compound showed significant cytotoxicity at lower concentrations compared to controls.

The biological activity of pyrene-2,7-dicarbonitrile can be attributed to its structural features that facilitate interactions with cellular targets. The cyano groups may play a crucial role in mediating these interactions by forming complexes with metal ions or participating in redox reactions.

Q & A

Q. What are the common synthetic routes for Pyrene-2,7-dicarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Pyrene-2,7-dicarbonitrile is synthesized via palladium-catalyzed carbonylation using 2,7-dibromopyrene as a precursor, which avoids hazardous organolithium reagents and improves scalability . Alternative methods include multicomponent reactions with thiourea and piperazine derivatives under reflux with K₂CO₃ in dimethylformamide (DMF), yielding ~65% after recrystallization . Key factors affecting yield and purity:

-

Catalyst selection : Pd-based catalysts enhance selectivity for dicarbonitrile formation .

-

Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multicomponent syntheses .

-

Temperature control : Reflux conditions (~120°C) optimize cyclization efficiency .

- Data Table : Comparative Synthesis Routes

| Method | Precursor | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Pd-catalyzed carbonylation | 2,7-Dibromopyrene | Pd/DMF | 78 | >99% | |

| Multicomponent reaction | Thiourea + Piperazine | K₂CO₃/DMF | 65 | 95% |

Q. How is Pyrene-2,7-dicarbonitrile characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation relies on:

- IR spectroscopy : CN stretches appear at 2245–2240 cm⁻¹, while aromatic C=C vibrations occur at 1590–1627 cm⁻¹ .

- ¹H/¹³C NMR : Pyrene protons resonate at δ 7.5–8.0 ppm, with nitrile carbons at ~115 ppm .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.34–1.42 Å) and confirms planarity, critical for applications in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data for Pyrene-2,7-dicarbonitrile derivatives?

- Methodological Answer : Discrepancies in data (e.g., IR peak shifts or NMR splitting patterns) arise from solvent polarity, crystallinity, or substituent effects. To address these:

Standardize conditions : Use identical solvents (e.g., deuterated DMSO) and concentrations for comparative analysis .

Cross-validate techniques : Pair X-ray crystallography with DFT calculations to reconcile experimental and theoretical spectra .

Control crystallinity : Amorphous vs. crystalline phases may alter spectral profiles; recrystallize samples before analysis .

Q. How does the electronic structure of Pyrene-2,7-dicarbonitrile influence its reactivity in multicomponent reactions?

- Methodological Answer : The electron-withdrawing nitrile groups at positions 2 and 7 polarize the pyrene core, enhancing electrophilicity at the 4,5,9,10 positions. This facilitates:

- Nucleophilic substitutions : Amines or thiols attack activated carbons, forming heterocyclic derivatives (e.g., pyrimidothiazines) .

- MOF assembly : The planar structure and nitrile termini enable coordination with Zr⁴+ or other metals, as seen in NU-400 .

- Mechanistic insight : Density Functional Theory (DFT) modeling predicts charge distribution and guides functionalization strategies .

Q. What experimental designs optimize Pyrene-2,7-dicarbonitrile’s application in photocatalysis?

- Methodological Answer : Pyrene-2,7-dicarbonitrile derivatives (e.g., NU-400 MOFs) exhibit photocatalytic activity in air oxidation reactions. Optimization steps include:

Linker functionalization : Introduce electron-donating groups (e.g., –OCH₃) to modulate bandgap and light absorption .

Metal node selection : Zr⁴+ enhances stability, while Fe³+ or Cu²+ improves redox activity .

Reaction monitoring : Use GC-MS to track byproducts (e.g., sulfoxides) and quantify turnover frequency (TOF) .

Q. How can researchers address challenges in scaling up Pyrene-2,7-dicarbonitrile synthesis for reproducible results?

- Methodological Answer : Scale-up hurdles include byproduct formation and solvent recovery. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.